molecular formula C14H18N2O2 B11867863 Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1334499-74-9

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B11867863
CAS No.: 1334499-74-9
M. Wt: 246.30 g/mol
InChI Key: BTDGCSZEMHRQEY-UHFFFAOYSA-N
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Description

Benzyl 1,5-diazaspiro[34]octane-5-carboxylate is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ It is characterized by a spirocyclic structure, which includes a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the cyclization of a linear precursor in the presence of a base, followed by benzylation to introduce the benzyl group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization and benzylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
  • 2,6-diazaspiro[3.4]octane derivatives

Uniqueness

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro moieties. This combination allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate is an intriguing compound in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C14_{14}H18_{18}N2_2O2_2 and a molecular weight of approximately 246.31 g/mol. Its structure features a benzyl group attached to a diazaspiro system, which is essential for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antitubercular activities. Notably, derivatives of this compound have demonstrated potent effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations reported as low as 0.016 μg/mL. This highlights its potential as a therapeutic agent in treating tuberculosis.

Comparative Antimicrobial Efficacy

A comparison of various diazaspiro compounds reveals the following:

Compound NameStructureUnique Features
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylateC14_{14}H18_{18}N2_2O2_2Exhibits potent antitubercular activity
Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylateC14_{14}H18_{18}N2_2O2_2Similar spirocyclic structure but different nitrogen positioning
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateC15_{15}H20_{20}N2_2O2_2Contains an ethyl group instead of benzyl

The structural uniqueness of this compound may confer distinct pharmacological properties compared to its analogs.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites effectively, modulating the activity of target molecules and leading to various biological effects depending on the context of application.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antitubercular Activity : A study demonstrated that derivatives showed significant inhibition of Mycobacterium tuberculosis growth at low concentrations, suggesting a promising avenue for drug development against resistant strains.
  • Mechanistic Studies : Investigations into the binding affinity and interaction dynamics of this compound with target enzymes have been performed using techniques such as molecular docking simulations and kinetic assays.

Properties

CAS No.

1334499-74-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-13(18-11-12-5-2-1-3-6-12)16-10-4-7-14(16)8-9-15-14/h1-3,5-6,15H,4,7-11H2

InChI Key

BTDGCSZEMHRQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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